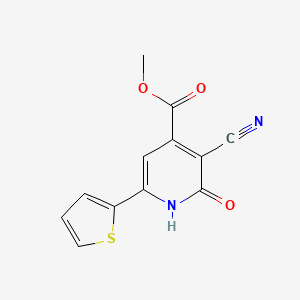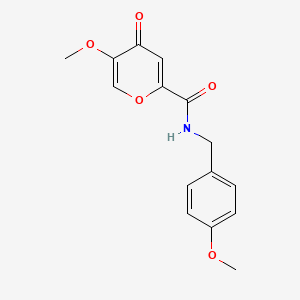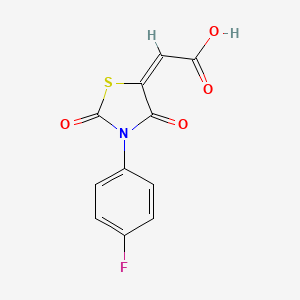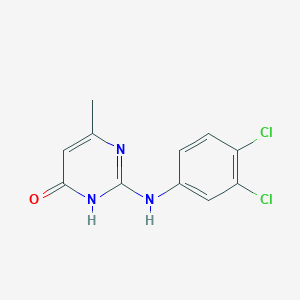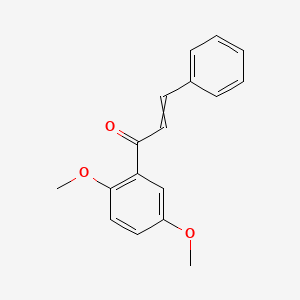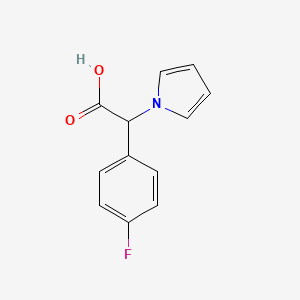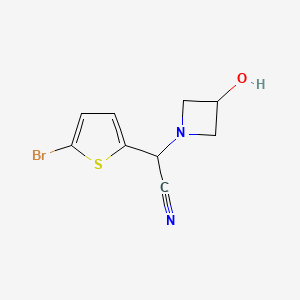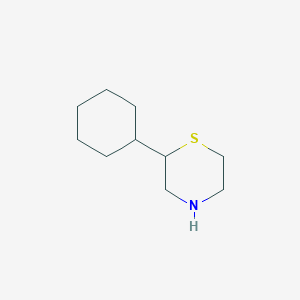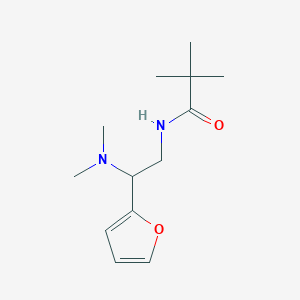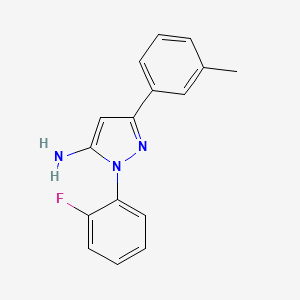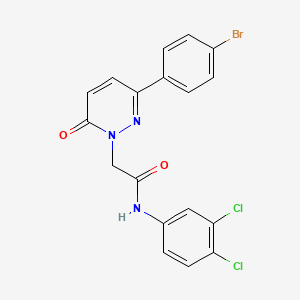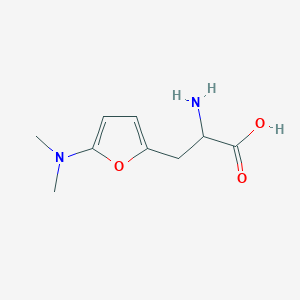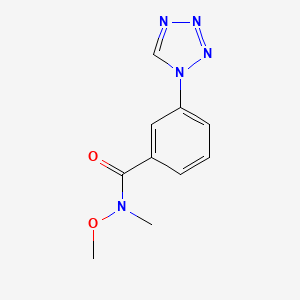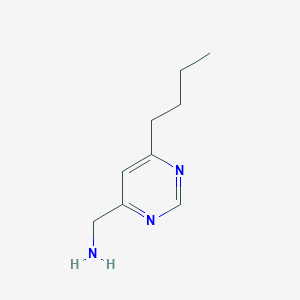
(6-Butylpyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Butylpyrimidin-4-yl)methanamine is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a butyl group attached to the sixth position of the pyrimidine ring and a methanamine group at the fourth position. Pyrimidines are significant in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Butylpyrimidin-4-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of pyrimidine derivatives. For instance, starting with 4-chloropyrimidine, a nucleophilic substitution reaction with butylamine can introduce the butyl group at the sixth position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (6-Butylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
(6-Butylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in materials science and catalysis.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of nucleotides and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity
Mechanism of Action
The mechanism of action of (6-Butylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act as a precursor for the synthesis of nucleotides, which are essential for DNA and RNA synthesis. The compound’s methanamine group can participate in various biochemical pathways, facilitating the formation of key intermediates in metabolic processes .
Comparison with Similar Compounds
(6-Methylpyrimidin-4-yl)methanamine: Similar structure but with a methyl group instead of a butyl group.
(6-Ethylpyrimidin-4-yl)methanamine: Features an ethyl group at the sixth position.
(6-Propylpyrimidin-4-yl)methanamine: Contains a propyl group at the sixth position.
Uniqueness: (6-Butylpyrimidin-4-yl)methanamine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may affect the compound’s solubility, stability, and interaction with biological targets compared to its shorter-chain analogs .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(6-butylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-2-3-4-8-5-9(6-10)12-7-11-8/h5,7H,2-4,6,10H2,1H3 |
InChI Key |
ZQMPFLUEDOPNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


